Z-Ile-Leu-aldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Z-Ile-Leu-aldehyde is a cell-permeable and reversible inhibitor that inhibits γ-secretase and Notch signaling . It has been found to induce apoptosis of murine MOPC315.BM myeloma cells with high Notch activity in vitro . It is also described as an effective and competitive peptide aldehyde inhibitor of γ-secretase and notch .

Synthesis Analysis

Z-Ile-Leu-aldehyde is a potent gamma-Secretase inhibitor and Notch signaling inhibitor . It has been found to block Notch signaling, reduce cell viability, and induce apoptosis in MOPC315.BM murine multiple myeloma cells in vitro .Molecular Structure Analysis

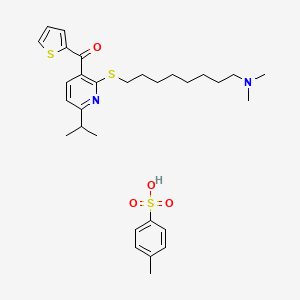

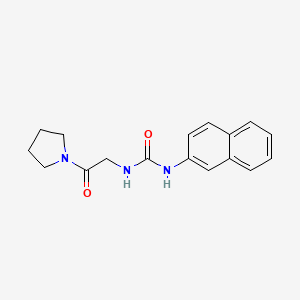

The molecular formula of Z-Ile-Leu-aldehyde is C20H30N2O4 . Its molecular weight is 362.5 g/mol . The IUPAC name is benzyl N - [ (2 S ,3 S )-3-methyl-1- [ [ (2 S )-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate .Physical And Chemical Properties Analysis

Z-Ile-Leu-aldehyde has a molecular weight of 362.5 g/mol . It has a XLogP3-AA value of 3.8, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Applications De Recherche Scientifique

γ-Secretase Inhibition

Z-Ile-Leu-aldehyde (also known as Z-IL-CHO, GSI-XII, or γ-Secretase inhibitor XII) is a potent and competitive peptide-aldehyde inhibitor of γ-secretase . γ-Secretase is an intramembrane protease that plays a crucial role in various cellular processes, including the regulation of the Notch signaling pathway .

Notch Signaling Inhibition

Notch signaling is a highly conserved cell signaling system present in most multicellular organisms. Z-Ile-Leu-aldehyde acts as a Notch signaling inhibitor . Notch signaling impinges on many cellular processes, including cell proliferation, differentiation, apoptosis, and maintenance of stem cells .

Neuronal Signaling

Z-Ile-Leu-aldehyde has been used in the study of neuronal signaling . It is particularly useful in research related to neurodegenerative diseases where the Notch signaling pathway and γ-secretase are implicated .

Proteasome Inhibition

Z-Ile-Leu-aldehyde has been associated with proteasome inhibition . Proteasomes are protein complexes inside all eukaryotes and archaea, and in some bacteria. In eukaryotes, they are located in the nucleus and the cytoplasm. This property makes Z-Ile-Leu-aldehyde useful in the study of protein degradation and turnover .

Carboxypeptidase Characterization

Z-Ile-Leu-aldehyde, in its N-CBZ-Ile-Ieu form, is used to differentiate, characterize, and kinetically analyze various carboxypeptidases . Carboxypeptidases are enzymes that hydrolyze the peptide bond of an amino acid residue at the carboxy-terminal end (C-terminus) of a protein or peptide .

Apoptosis Induction

Z-Ile-Leu-aldehyde has been linked to the induction of apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It is a crucial process in development, tissue homeostasis, and immunity .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

benzyl N-[(2S,3S)-3-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O4/c1-5-15(4)18(19(24)21-17(12-23)11-14(2)3)22-20(25)26-13-16-9-7-6-8-10-16/h6-10,12,14-15,17-18H,5,11,13H2,1-4H3,(H,21,24)(H,22,25)/t15-,17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQLUFQGNVGLKR-SZMVWBNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Ile-Leu-aldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611855.png)

![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)